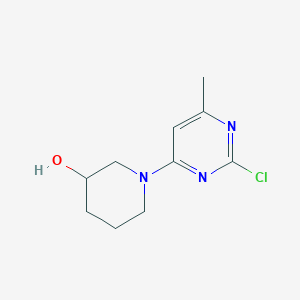
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-methylpyrimidine and a suitable amine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine and piperidine derivatives, including their interactions with biological targets.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Similar structure but lacks the methyl group on the pyrimidine ring.
1-(2-Methylpyrimidin-4-yl)piperidin-3-ol: Similar structure but lacks the chlorine atom on the pyrimidine ring.
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine: Similar structure but lacks the hydroxyl group on the piperidine ring.
Uniqueness
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol is unique due to the presence of both the chlorine and methyl substituents on the pyrimidine ring, as well as the hydroxyl group on the piperidine ring. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-9(13-10(11)12-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 |
InChI Key |
PNXCWZVCOVOZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


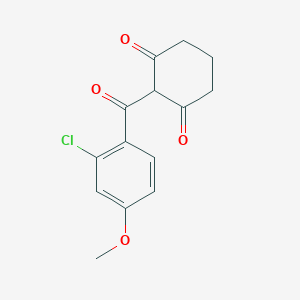
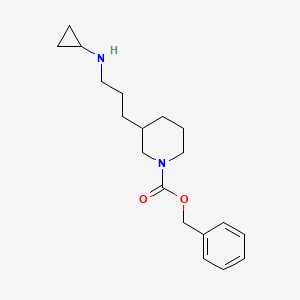
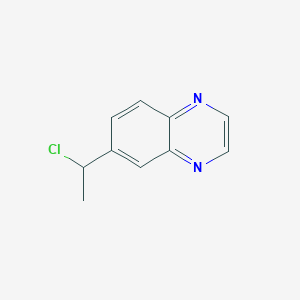
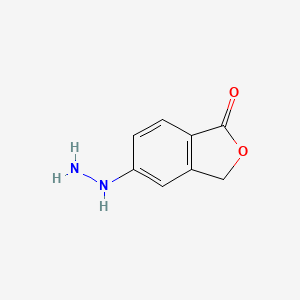
![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)

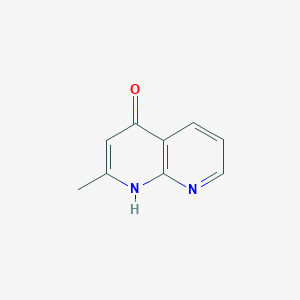
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
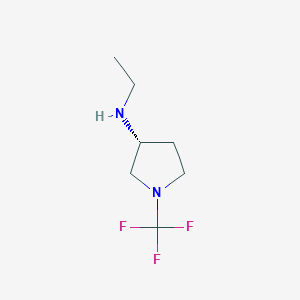
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)
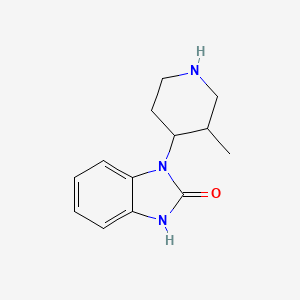
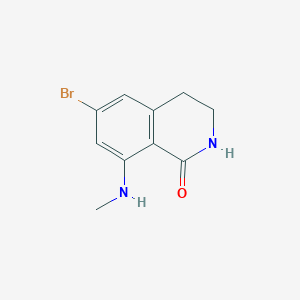
![4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde](/img/structure/B13972803.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
